molecular formula C9H16N2O B15199454 1-(butoxymethyl)-2-methyl-1H-imidazole

1-(butoxymethyl)-2-methyl-1H-imidazole

Cat. No.: B15199454
M. Wt: 168.24 g/mol
InChI Key: DOCSWKBIMFOYSM-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and industrial applications. The presence of a butoxymethyl group and a methyl group on the imidazole ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butoxymethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with butoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, room temperature to reflux.

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides); conditions: base (e.g., sodium hydroxide), solvent (e.g., DMF), elevated temperature.

Major Products:

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Alkylated or arylated imidazole derivatives

Scientific Research Applications

1-(Butoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also studied for its role in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(butoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(Butoxymethyl)-2-methyl-1H-imidazole can be compared with other similar imidazole derivatives, such as:

    1-(Methoxymethyl)-2-methyl-1H-imidazole: Similar structure but with a methoxymethyl group instead of a butoxymethyl group. It exhibits different solubility and reactivity profiles.

    1-(Ethoxymethyl)-2-methyl-1H-imidazole: Contains an ethoxymethyl group, leading to variations in chemical and biological properties.

    1-(Propoxymethyl)-2-methyl-1H-imidazole: The presence of a propoxymethyl group affects its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(butoxymethyl)-2-methylimidazole

InChI

InChI=1S/C9H16N2O/c1-3-4-7-12-8-11-6-5-10-9(11)2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

DOCSWKBIMFOYSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN1C=CN=C1C

Origin of Product

United States

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